![molecular formula C19H14N2O6 B14237289 2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro- CAS No. 400842-06-0](/img/structure/B14237289.png)
2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- is a complex organic compound known for its unique structural properties and reactivity This compound belongs to the class of spiropyrans, which are characterized by their spiro-connected benzopyran rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- typically involves multi-step organic reactions. One common method includes the nitration of 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl- using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 8,8’ positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and advanced monitoring systems ensures consistent quality and yield in industrial settings.
化学反应分析
Types of Reactions
2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-diamino- derivatives.
科学研究应用
2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a photochromic agent, which can change color upon exposure to light, making it useful in biological imaging and sensing applications.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as photoresponsive polymers and coatings.
作用机制
The mechanism of action of 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its spiropyran and merocyanine forms. This photochromic behavior is exploited in various applications, including optical data storage and molecular switches. The nitro groups play a crucial role in stabilizing the different isomeric forms and enhancing the compound’s photoresponsiveness .
相似化合物的比较
Similar Compounds
Uniqueness
2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- stands out due to its dual nitro substitutions, which significantly impact its chemical behavior and potential applications. The presence of these groups enhances its photochromic properties and makes it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
400842-06-0 |
|---|---|
分子式 |
C19H14N2O6 |
分子量 |
366.3 g/mol |
IUPAC 名称 |
3,3'-dimethyl-8,8'-dinitro-2,2'-spirobi[chromene] |
InChI |
InChI=1S/C19H14N2O6/c1-11-9-13-5-3-7-15(20(22)23)17(13)26-19(11)12(2)10-14-6-4-8-16(21(24)25)18(14)27-19/h3-10H,1-2H3 |
InChI 键 |
RIWGCIKSRUIHPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=CC=C2)[N+](=O)[O-])OC13C(=CC4=C(O3)C(=CC=C4)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


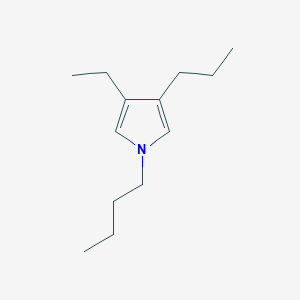
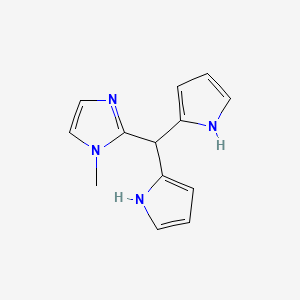
![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)
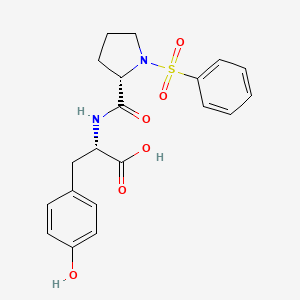
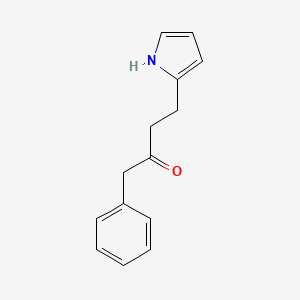

![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)
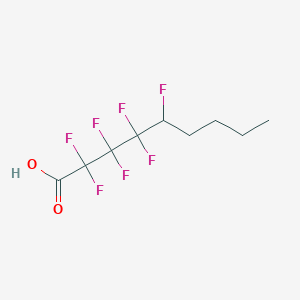


![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)

![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
